REACTION_CXSMILES
|
[CH2:1]([N:3](CC)[CH2:4]C)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]2)=[CH:11][CH:10]=1.Cl.CNC.[BH4-].[Na+]>C(O)C.CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:20][CH2:19][CH:18]([N:3]([CH3:4])[CH3:1])[CH2:17][CH2:16]2)=[CH:11][CH:10]=1 |f:2.3,4.5,8.9.10.11.12|
|
Name
|
|
Quantity
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0.987 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0.578 g
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Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.075 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The suspension was stirred at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
a thick mixture formed
|
Type
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STIRRING
|
Details
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the reaction mixture was stirred at ambient temperature for 18 hours
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Duration
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18 h
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with 70 mL 10% aqueous ammonia
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Type
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EXTRACTION
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Details
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the resulting suspension was extracted with 250 mL dichloromethane
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 150 mL additional dichloromethane
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The concentrate was purified by flash chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of from 0% to 7% methanol in dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |